molecular formula C26H32N4O3S B2449947 2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide CAS No. 689228-09-9

2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide

Cat. No. B2449947
CAS RN: 689228-09-9
M. Wt: 480.63
InChI Key: FFQMEBYVZDNZDZ-UHFFFAOYSA-N
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Description

2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C26H32N4O3S and its molecular weight is 480.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications and Metabolism

  • The study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, in humans provides insights into the metabolic pathways and elimination of novel therapeutic compounds. This research highlights the importance of understanding the pharmacokinetics and metabolism for the development of new drugs, potentially including those related to "2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide" (Renzulli et al., 2011).

Toxicological Studies

  • Research on acetaminophen (APAP) metabolism in humans demonstrates the complexity of drug metabolism and the formation of potentially toxic metabolites. Understanding the metabolic pathways and the potential for toxicity is crucial for the safe use of pharmaceutical compounds, including novel therapeutics that may share similar metabolic pathways (Mrochek et al., 1974).

Therapeutic Potential

  • The bioavailability and pharmacokinetic profile of MDL 100,240, a dual inhibitor of angiotensin-converting enzyme and neutral endopeptidase, after repeated oral administration in healthy volunteers, offers insights into the therapeutic potential and safety of dual-action compounds. This research can inform the development of novel drugs with multiple targets, which may include compounds similar to "this compound" (Rousso et al., 2000).

properties

IUPAC Name

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S/c1-33-16-8-13-27-24(31)19-34-26-28-23-12-11-21(29-14-6-3-7-15-29)17-22(23)25(32)30(26)18-20-9-4-2-5-10-20/h2,4-5,9-12,17H,3,6-8,13-16,18-19H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQMEBYVZDNZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=NC2=C(C=C(C=C2)N3CCCCC3)C(=O)N1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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